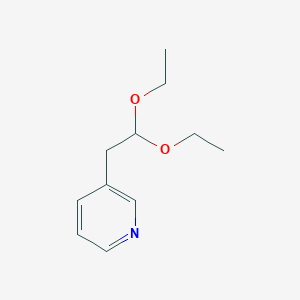

3-(2,2-Diethoxyethyl)pyridine

Vue d'ensemble

Description

3-(2,2-Diethoxyethyl)pyridine is a chemical compound with the molecular formula C11H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of 3-(2,2-Diethoxyethyl)pyridine includes a pyridine ring with a 2,2-diethoxyethyl group attached to the 3-position of the ring . The molecular weight of this compound is 211.26 g/mol . The exact mass and the monoisotopic mass are both 211.12084340 g/mol . It has a complexity of 149 and a topological polar surface area of 40.6 Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,2-Diethoxyethyl)pyridine include a molecular weight of 211.26 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 7 . It has an XLogP3 of 1.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Applications De Recherche Scientifique

Structural and Conformational Studies

- Structural Flexibility in Cyclic Trimer Formation : 3-(Diethylborylethynyl)pyridines show interesting structural properties. They assemble into cyclic trimers stabilized by boron–nitrogen coordination bonds. These structures demonstrate significant flexibility in their conformation, as evidenced by the varying planarity of pyridine rings in the crystalline state (Wakabayashi et al., 2014).

Synthesis and Development of Novel Compounds

- Synthesis of Isoxazole-Annotated Pyridines : 3-Pyridin-3-ylisoxazoles have been synthesized using a domino 1,3-dipolar cycloaddition approach. These compounds provide a scaffold for developing highly functionalized isoxazole-annulated heterocycles (Ruano et al., 2005).

- Development of Enantiopure Pyridines : Innovative methods have been developed for accessing enantiopure pyridin-3-ones, which are used for synthesizing various pyridine-based building blocks. These methods utilize sugars as starting materials and feature mild reaction conditions (Husain et al., 2011).

Electronic and Vibrational Properties

- Spectroscopic Analysis of Pyridine Derivatives : Studies involving FTIR and FT-Raman spectroscopy have been conducted on pyridine derivatives to understand their electronic properties and vibrational characteristics. This includes analysis of molecular electrostatic potential and electron density distribution (Arjunan et al., 2012).

Environmental Applications

- Degradation of Pyridine in Water : Research has been conducted on the degradation of pyridine, a nitrogen heterocyclic compound, in drinking water using a dielectric barrier discharge system. This study provides insights into the removal of pyridine from water and the associated degradation mechanism (Li et al., 2017).

Optical and Fluorescence Properties

- Photoluminescence in Metal Complexes : Studies have been conducted on metal complexes constructed from pyridine-3,4-dicarboxylic acid, exhibiting novel three-dimensional frameworks and strong photoluminescence properties. This research has implications for the development of organic semiconductors (Wang et al., 2004).

Orientations Futures

The future directions in the research of 3-(2,2-Diethoxyethyl)pyridine and its derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicinal chemistry . The development of green methodologies for the synthesis of pyridine derivatives is also a promising area of research .

Propriétés

IUPAC Name |

3-(2,2-diethoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-11(14-4-2)8-10-6-5-7-12-9-10/h5-7,9,11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSDHEONNGADKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CN=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Diethoxyethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

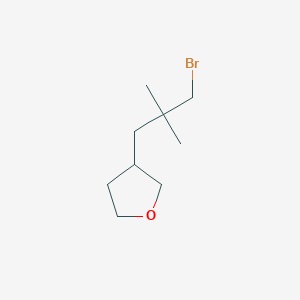

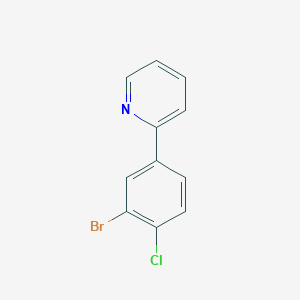

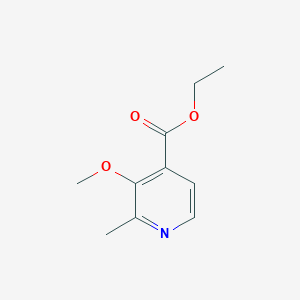

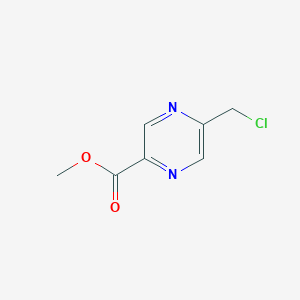

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)

![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)